molecular formula C12H16ClNO2 B579707 H-Tic-Oet.HCl CAS No. 15912-56-8

H-Tic-Oet.HCl

Cat. No.: B579707
CAS No.: 15912-56-8
M. Wt: 241.715
InChI Key: GKLWWGAFDIKVQY-MERQFXBCSA-N
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Description

H-Tic-Oet.HCl, also known by its chemical formula C₁₂H₁₆ClNO₂, is a compound with a molecular weight of 241.71 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of H-Tic-Oet.HCl involves several steps. One common method includes the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar principles but optimized for efficiency and yield.

Chemical Reactions Analysis

H-Tic-Oet.HCl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

H-Tic-Oet.HCl is utilized in a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be used in studies related to drug development and biochemical pathways. Its unique properties make it valuable for various industrial applications as well .

Mechanism of Action

The mechanism of action of H-Tic-Oet.HCl involves its interaction with specific molecular targets and pathways. The exact details of these interactions can vary depending on the context of its use. Generally, it may interact with enzymes or receptors, influencing biochemical processes within cells .

Comparison with Similar Compounds

H-Tic-Oet.HCl can be compared with other similar compounds such as H-Arg-OEt.2HCl. While both compounds share some structural similarities, this compound has unique properties that make it distinct. For example, its specific molecular interactions and applications may differ from those of similar compounds .

Properties

IUPAC Name

ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLWWGAFDIKVQY-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC2=CC=CC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743904
Record name Ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15912-56-8
Record name 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15912-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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